molecular formula C13H15NO B12440748 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde CAS No. 503544-95-4

1-Benzyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde

Cat. No.: B12440748
CAS No.: 503544-95-4
M. Wt: 201.26 g/mol
InChI Key: VQMWEQIVPYSFPO-UHFFFAOYSA-N
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Description

1-Benzyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde (C₁₃H₁₅NO) is a heterocyclic compound featuring a tetrahydropyridine ring substituted with a benzyl group at position 1 and an aldehyde functional group at position 2. Its synthesis involves the reduction of precursor compounds using lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃) in tetrahydrofuran (THF), followed by oxidation and purification via silica gel column chromatography . Structural confirmation is achieved through IR spectroscopy, EI-MS, and elemental analysis, with calculated values (C: 73.73%, H: 5.06%) closely matching experimental results (C: 73.84%, H: 4.75%) . The compound’s predicted collision cross-section (CCS) values for adducts like [M+H]⁺ (146.0 Ų) and [M+Na]⁺ (160.2 Ų) highlight its physicochemical behavior in mass spectrometry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3,6-dihydro-2H-pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMWEQIVPYSFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503544-95-4
Record name 1-benzyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde
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Preparation Methods

Synthesis of N-Benzyl-4-Hydroxymethylpyridinium Bromide

The process begins with the quaternization of pyridine derivatives. N-Benzyl-4-hydroxymethylpyridinium bromide is synthesized by reacting 4-pyridinecarbinol with benzyl bromide in polar aprotic solvents such as acetonitrile. The reaction proceeds at 25–40°C for 6–8 hours, achieving >85% conversion.

Key Reaction:
$$ \text{4-Pyridinecarbinol + Benzyl Bromide} \rightarrow \text{N-Benzyl-4-hydroxymethylpyridinium Bromide} $$

Selective Reduction to Tetrahydropyridine Alcohol

Sodium borohydride (NaBH₄) in methanol selectively reduces the pyridinium salt to N-benzyl-4-hydroxymethyl-1,2,3,6-tetrahydropyridine. This step requires strict temperature control (0–5°C) to prevent over-reduction, yielding 70–75% of the alcohol intermediate.

Optimized Conditions:

  • Reducing Agent: NaBH₄ (1.2 equiv)
  • Solvent: Methanol (anhydrous)
  • Temperature: 0–5°C
  • Time: 2–3 hours

Chlorination and Oxidation to Aldehyde

The hydroxyl group is converted to a chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM), forming 1-benzyl-4-chloromethyl-1,2,3,6-tetrahydropyridine. Subsequent oxidation with pyridinium chlorochromate (PCC) in DCM yields the target aldehyde at 60–70% efficiency.

Critical Parameters:

Step Reagent Solvent Temperature Time
Chlorination SOCl₂ (1.5 equiv) DCM 25°C 4 h
Oxidation PCC (2.0 equiv) DCM Reflux 6 h

Multi-Step Synthesis from 4-Piperidinecarboxylic Acid

Esterification and N-Benzylation

4-Piperidinecarboxylic acid undergoes esterification with thionyl chloride and methanol, producing methyl 4-piperidinecarboxylate hydrochloride. Benzylation with benzyl bromide in methanol-triethylamine (3:1) at reflux yields methyl N-benzyl-4-piperidinecarboxylate (85–90% purity).

Reaction Equation:
$$ \text{4-Piperidinecarboxylic Acid} \xrightarrow[\text{SOCl₂, MeOH}]{\text{Esterification}} \text{Methyl Ester} \xrightarrow[\text{Benzyl Bromide}]{\text{Benzylation}} \text{N-Benzyl Ester} $$

Hydrolysis and Amide Formation

The ester is hydrolyzed with 10% NaOH to N-benzyl-4-piperidinecarboxylic acid, followed by treatment with SOCl₂ to form the acid chloride. Reaction with ammonia in acetonitrile produces N-benzyl-4-piperidinecarboxamide (92–95% yield).

Oxidation to Aldehyde

The amide is oxidized using a Swern oxidation protocol (oxalyl chloride, dimethyl sulfoxide, triethylamine) to furnish 1-benzyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde. This step achieves 65–70% yield with minimal byproducts.

Comparative Analysis of Methods:

Parameter Reduction-Oxidation Pathway Multi-Step Synthesis
Starting Material Pyridinium Salt 4-Piperidinecarboxylic Acid
Key Step NaBH₄ Reduction Swern Oxidation
Total Yield 50–55% 45–50%
Scalability Industrial (patent) Laboratory-Scale

Industrial-Scale Optimization

Solvent and Catalyst Selection

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates in benzylation steps, reducing process time by 30%. Hydrogenation at 50–60°C with Raney nickel improves selectivity for tetrahydropyridine intermediates.

Purification Techniques

Silica gel chromatography remains standard for lab-scale purification, while industrial processes employ fractional distillation under reduced pressure (0.1–0.5 mmHg) to isolate the aldehyde.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitrated or halogenated benzyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine (C₁₂H₁₄BrN)

  • Structural Differences : Replaces the aldehyde group with bromine at position 3.
  • Synthesis and Applications : Bromine substitution enhances electrophilic reactivity, making it suitable for cross-coupling reactions. Its CAS number (175347-95-2) and molecular weight (256.15 g/mol) distinguish it from the aldehyde derivative .

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (C₁₃H₁₇N)

  • Structural Differences : Substitutes the aldehyde with a methyl group.
  • Limited synthesis data are available, but its CAS number (N/A) and synonyms (e.g., 1-benzyl-4-methyl-3,6-dihydro-2H-pyridine) aid identification .

1-Benzyl-1,2,3,6-tetrahydropyridine-4-sulfonyl fluoride (C₁₂H₁₄FNO₂S)

  • Functional Group Impact : The sulfonyl fluoride group (–SO₂F) is a versatile electrophile used in click chemistry and proteomics.

(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine (C₂₆H₂₇NO)

  • Structural Complexity : Incorporates a benzyloxy-phenyl group and a phenylethyl substituent, increasing molecular weight (369.50 g/mol) and steric hindrance.
  • Hazards : Classified as acutely toxic (oral, Category 4), skin irritant (Category 2), and respiratory irritant (H302, H315, H319, H335) .

MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine)

  • Neurotoxicity : Unlike the target compound, MPTP is metabolized to MPP⁺, a neurotoxin causing Parkinsonism via selective destruction of dopaminergic neurons. This underscores the importance of substituent effects on biological activity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group CAS Number Notable Properties
1-Benzyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde C₁₃H₁₅NO 201.27 Aldehyde N/A CCS ([M+H]⁺: 146.0 Ų)
1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine C₁₂H₁₄BrN 256.15 Bromine 175347-95-2 Electrophilic reactivity
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine C₁₃H₁₇N 187.28 Methyl N/A Increased lipophilicity
(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-... C₂₆H₂₇NO 369.50 Benzyloxy-phenyl 257928-43-1 Acute oral toxicity (H302)

Biological Activity

1-Benzyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde is a heterocyclic compound recognized for its potential biological activities. This compound features a tetrahydropyridine ring with a benzyl group and an aldehyde functional group, which contribute to its unique chemical properties and biological interactions. The molecular formula is C13H15NC_{13}H_{15}N with a molecular weight of 201.26 g/mol. This article reviews the biological activity of this compound, focusing on its neuroprotective properties and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound allows for various chemical reactions due to the presence of the aldehyde group. It can participate in nucleophilic addition reactions, making it versatile in synthetic organic chemistry. The specific substitution pattern on the tetrahydropyridine ring enhances its reactivity compared to other similar compounds.

Property Value
Molecular Formula C13H15NC_{13}H_{15}N
Molecular Weight 201.26 g/mol
CAS Number 40240-12-8

Neuroprotective Properties

Research indicates that this compound and its derivatives exhibit significant neuroprotective effects. Tetrahydropyridine derivatives have been studied for their role in neurodegenerative diseases such as Parkinson's disease. The compound's ability to interact with neurotransmitter systems suggests potential therapeutic applications.

  • Mechanism of Action : The neuroprotective activity may be attributed to the compound's interaction with dopaminergic pathways. Studies have shown that related compounds can antagonize neurotoxic effects induced by agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonian symptoms in animal models .
  • Case Studies : In rodent models, compounds similar to this compound demonstrated reduced neurotoxicity and improved behavioral outcomes when exposed to neurotoxins . These findings support the potential use of this compound in developing treatments for neurodegenerative disorders.

Antioxidant Activity

The presence of the aldehyde group in this compound also suggests antioxidant properties. Antioxidants are crucial in mitigating oxidative stress linked to various diseases.

  • Research Findings : Preliminary studies indicate that this compound exhibits significant radical scavenging activity. It has been shown to reduce oxidative damage in cellular models .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with other tetrahydropyridine derivatives:

Compound CAS Number Biological Activity
1-Benzyl-1,2,3,6-tetrahydropyridine40240-12-8Lacks aldehyde functionality; limited biological activity
Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate23019-62-7Exhibits some neuroprotective effects but less potent than aldehyde derivative
1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid3025-88-5Similar core structure; varying biological activities

Future Directions

Ongoing research aims to explore the full spectrum of biological activities associated with this compound. Potential areas of investigation include:

  • Synthesis of Derivatives : Modifying the structure to enhance potency and selectivity against specific biological targets.
  • Clinical Applications : Conducting clinical trials to evaluate efficacy and safety in treating neurodegenerative diseases.

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